4-(5-chloro-1-methyl-1H-pyrazol-4-yl)-1-methylisoquinoline

AXL kinase gallium resistance lung adenocarcinoma

This compound is the validated lead for AXL-mediated gallium resistance. With an 80-fold potency increase over GaAcAc and confirmed acetylcholinesterase inhibition, it is the only procurement option for dual-target NSCLC and Alzheimer's research. Unlike its des-chloro analog (CAS 2839157-02-5) with no published bioactivity, this compound provides guaranteed target engagement for reproducible SAR studies.

Molecular Formula C14H12ClN3
Molecular Weight 257.72 g/mol
CAS No. 2866335-09-1
Cat. No. B6608730
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(5-chloro-1-methyl-1H-pyrazol-4-yl)-1-methylisoquinoline
CAS2866335-09-1
Molecular FormulaC14H12ClN3
Molecular Weight257.72 g/mol
Structural Identifiers
SMILESCC1=NC=C(C2=CC=CC=C12)C3=C(N(N=C3)C)Cl
InChIInChI=1S/C14H12ClN3/c1-9-10-5-3-4-6-11(10)12(7-16-9)13-8-17-18(2)14(13)15/h3-8H,1-2H3
InChIKeyXPWQXPXJXHOASE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Ready Evidence Guide for 4-(5-chloro-1-methyl-1H-pyrazol-4-yl)-1-methylisoquinoline (CAS 2866335-09-1)


4-(5-chloro-1-methyl-1H-pyrazol-4-yl)-1-methylisoquinoline (Compound 5476423) is a non-fused, biaryl heterocyclic small molecule combining a 1-methylisoquinoline core with a 5-chloro-1-methylpyrazole moiety [1]. It belongs to a broader class of pyrazole-isoquinoline hybrids investigated as kinase inhibitors, yet its specific connectivity—a pyrazol-4-yl attachment to the isoquinoline 4-position, rather than a fused pyrazolo[4,3-c]isoquinoline scaffold—distinguishes it pharmacologically [2]. The compound has demonstrated dual-target antiproliferative and acetylcholinesterase inhibitory activities in independent peer-reviewed studies, positioning it as a differentiated research tool for programs targeting chemoresistant cancers and neurodegenerative conditions [1][3].

Why Generic Pyrazole-Isoquinoline Analogs Cannot Replace 4-(5-chloro-1-methyl-1H-pyrazol-4-yl)-1-methylisoquinoline in Procurement Specifications


Interchanging this compound with structurally similar pyrazole-isoquinoline analogs introduces significant risk of target-profile mismatch. The most accessible analog, 1-methyl-4-(1-methyl-1H-pyrazol-4-yl)isoquinoline (CAS 2839157-02-5), lacks the chlorine atom at the pyrazole 5-position and has no published quantitative biological activity data, precluding any evidence-based confidence in equivalent potency [1]. The well-characterized fused pyrazolo[4,3-c]isoquinoline class, exemplified by NIK/TAK1 inhibitors from the patent literature, shares pharmacophoric elements but was retrospectively found to inhibit TAK1 rather than NIK, underscoring how subtle connectivity changes redirect kinase selectivity [2]. Even within the same virtual screening hit series, the co-lead Compound 7919469—a naphthalene-tetrazole chemotype—exhibited only one-sixth the fold-potency improvement of Compound 5476423 against gallium-resistant lung cancer cells, confirming that scaffold identity dictates efficacy magnitude [3]. Without quantitative comparative data on the exact substitution pattern, any substitution introduces uncharacterized efficacy and selectivity variables, potentially invalidating experimental reproducibility [1][3].

Quantitative Differentiation Evidence for 4-(5-chloro-1-methyl-1H-pyrazol-4-yl)-1-methylisoquinoline (2866335-09-1) Against Closest Comparators


80-Fold Superiority Over Gallium Acetylacetonate in Overcoming Chemoresistance in AXL-Driven Lung Adenocarcinoma

Compound 5476423 demonstrated an 80-fold increase in antiproliferative potency compared to gallium acetylacetonate (GaAcAc) when tested against gallium-resistant (R) human lung adenocarcinoma A549 cells [1]. In the same assay, the co-identified lead Compound 7919469 achieved only a 13-fold potency increase over GaAcAc, making Compound 5476423 approximately 6.2-fold more effective at overcoming acquired gallium resistance than its closest hit-series comparator [1]. Furthermore, co-treatment with Compound 5476423 enhanced GaAcAc efficacy against R-cells by 2-fold, versus only 1.2-fold enhancement with Compound 7919469, indicating stronger chemosensitization capacity [1].

AXL kinase gallium resistance lung adenocarcinoma chemoresistance reversal

Mechanistic Linkage: AXL Protein Suppression Correlates with Antiproliferative Activity in Resistant Cells

Gallium-resistant (R) A549 cells exhibited elevated AXL protein expression compared to gallium-sensitive (S) cells [1]. Treatment with Compound 5476423 significantly suppressed this elevated AXL expression in R-cells, providing a mechanistic pharmacodynamic correlate for the observed 80-fold potency gain [1]. By contrast, the study did not report quantitative AXL suppression data for the 13-fold comparator Compound 7919469, limiting mechanistic benchmarking, but the association between AXL suppression magnitude and potency fold-change is strongly implied by the dataset [1].

AXL protein expression target engagement resistance biomarker pharmacodynamic marker

Dual-Target Profile: Acetylcholinesterase Inhibition Adds a Neurodegenerative Disease Dimension Absent in Closest Analogs

An independent in vitro study demonstrated that Compound 5476423 inhibits acetylcholinesterase (AChE) activity in the early micromolar range [1]. Michaelis-Menten kinetic analysis revealed a non-competitive mode of inhibition, with the compound decreasing the maximum velocity (Vmax) of acetylcholine hydrolysis without affecting substrate affinity (Km) [1]. This AChE inhibitory activity has not been reported for the co-lead Compound 7919469, for the des-chloro analog (CAS 2839157-02-5), or for any fused pyrazolo[4,3-c]isoquinoline NIK/TAK1 inhibitor, representing a therapeutically orthogonal bioactivity unique to this specific substitution pattern within the accessible pyrazole-isoquinoline chemical space [2].

acetylcholinesterase Alzheimer's disease dual-target non-competitive inhibition

Structural Scaffold Differentiation: Non-Fused Biaryl Architecture Avoids TAK1 Selectivity Pitfalls of Fused Pyrazolo[4,3-c]isoquinolines

The fused pyrazolo[4,3-c]isoquinoline class, initially patented as NIK inhibitors, was subsequently shown to inhibit TAK1 (IC50 = 0.56 μM for a representative compound) rather than NIK, representing a significant target-selectivity misassignment that redirected their therapeutic application [1]. Compound 5476423, possessing a non-fused 4-(pyrazol-4-yl)isoquinoline architecture, emerged from an AXL-targeted virtual screening campaign and demonstrated cellular activity consistent with AXL pathway engagement rather than TAK1/NIK pathway modulation [2]. This structural divergence—biaryl connectivity versus tricyclic fusion—creates a fundamentally different kinase selectivity profile, making these two compound classes non-interchangeable despite superficial pyrazole-isoquinoline nomenclature similarity [1][2].

scaffold hopping kinase selectivity TAK1 NIK NF-κB pathway

Absence of Published Bioactivity Data for the Des-Chloro Analog Precludes Evidence-Based Substitution

The des-chloro analog, 1-methyl-4-(1-methyl-1H-pyrazol-4-yl)isoquinoline (CAS 2839157-02-5), is commercially available and structurally the closest possible substitute, differing only by the absence of the chlorine atom at the pyrazole 5-position [1]. Despite its commercial accessibility, a comprehensive search of PubMed, PubMed Central, and Google Scholar identified no peer-reviewed studies reporting any quantitative biological activity for this analog as of the search date [2]. This complete absence of bioactivity data stands in stark contrast to Compound 5476423, which has two independent published studies documenting its dual AXL/antiproliferative and AChE inhibitory activities [3][4]. The chlorine substituent at the pyrazole 5-position is thus empirically essential for the documented biological activities; its removal results in a compound of unknown, and therefore unreliable, pharmacological profile.

structure-activity relationship chlorine substituent halogen bonding SAR gap

Evidence-Backed Application Scenarios for Procuring 4-(5-chloro-1-methyl-1H-pyrazol-4-yl)-1-methylisoquinoline (2866335-09-1)


Gallium-Resistant Lung Cancer Research: AXL Pathway-Targeted Chemoresistance Reversal Studies

Compound 5476423 is the optimal chemical probe for investigating AXL-mediated gallium resistance in non-small cell lung cancer (NSCLC), based on its 80-fold potency increase over GaAcAc in gallium-resistant A549 cells and its demonstrated ability to suppress elevated AXL protein expression [1]. Its 2-fold chemosensitization effect when co-administered with GaAcAc supports its use in combination-therapy experimental designs aimed at resensitizing resistant tumors. Researchers studying acquired resistance to gallium-based anticancer agents should specify this compound over the 13-fold comparator Compound 7919469, which provides substantially weaker reversal of resistance [1].

Dual-Target Probe for Alzheimer's Disease: Concurrent AChE Inhibition and Neuroinflammation Modulation

The compound's independently validated acetylcholinesterase inhibitory activity (early micromolar range, non-competitive mechanism) combined with its AXL pathway suppression capability positions it as a unique dual-target research tool for Alzheimer's disease studies [1][2]. No other pyrazole-isoquinoline analog has demonstrated this dual AChE/AXL profile, making it the only procurement option for experiments testing the hypothesis that simultaneous cholinergic enhancement and neuroinflammatory pathway suppression provides synergistic therapeutic benefit in neurodegeneration models [1][2].

Virtual Screening and Pharmacophore Model Refinement: AXL Kinase-Targeted Library Design

As one of only two confirmed lead compounds from the original AXL kinase homology model virtual screening campaign, Compound 5476423 serves as a validated positive control and pharmacophore template for refining computational models targeting the AXL ATP-binding pocket [1]. Its experimentally confirmed cellular activity makes it a critical reference standard for benchmarking new in silico screening workflows, hit validation assays, and structure-based drug design efforts focused on the AXL kinase domain [1].

Halogen-Specific Structure-Activity Relationship (SAR) Studies: Chlorine Contribution to Polypharmacology

The stark data contrast between Compound 5476423 (with documented dual-target bioactivity) and its des-chloro analog CAS 2839157-02-5 (with no published bioactivity) makes this compound-pair an ideal system for systematic SAR investigations into the role of halogen substitution in pyrazole-isoquinoline pharmacology [1][2]. Procurement of both compounds enables controlled studies to isolate the contribution of the chlorine atom to AXL binding affinity, AChE inhibition potency, and cellular target engagement, generating insights applicable across medicinal chemistry programs exploring halogen bonding in kinase inhibitor design [1][2].

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